Product packaging for Benzonitrile, 2-amino-5-(bromomethyl)-(Cat. No.:CAS No. 1260811-98-0)

Benzonitrile, 2-amino-5-(bromomethyl)-

Cat. No.: B3227274
CAS No.: 1260811-98-0
M. Wt: 211.06 g/mol
InChI Key: BASHRLOGWLSYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Multifunctionalized Benzonitriles in Chemical Synthesis

Multifunctionalized benzonitriles are of immense importance in organic synthesis. The nitrile group itself is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and amides. nih.govresearchgate.net Its strong electron-withdrawing nature can also influence the reactivity of the aromatic ring. nih.gov Aromatic nitriles are key intermediates in the production of pharmaceuticals, pesticides, and dyes. nih.gov Substituted benzonitriles, for instance, are used in the synthesis of pharmacologically important compounds like benzodiazepine (B76468) derivatives. nih.gov The presence of multiple reactive sites on a single molecule allows for sequential and selective chemical transformations, making them valuable building blocks for the construction of complex molecular architectures. nih.govresearchgate.net

Overview of the Structural Characteristics of Benzonitrile (B105546), 2-amino-5-(bromomethyl)-

The proposed structure of "Benzonitrile, 2-amino-5-(bromomethyl)-" indicates a benzene (B151609) ring substituted with three key functional groups:

2-amino group (-NH2): This group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and a site for further functionalization.

5-(bromomethyl) group (-CH2Br): The bromomethyl group is a reactive handle for nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing for the introduction of a wide variety of nucleophiles at the benzylic position. For example, the related compound 2-(bromomethyl)benzonitrile (B57715) is known to react with nucleophiles like 2H-tetrazole. sigmaaldrich.com

Nitrile group (-C≡N): As mentioned, the nitrile group is a versatile functional group. It is strongly electron-withdrawing and can participate in various cycloaddition and nucleophilic addition reactions. nih.gov

The combination of these three groups on a single aromatic scaffold would provide multiple avenues for synthetic elaboration, making it a potentially valuable, though currently undocumented, building block.

Contextualization as a Precursor for Advanced Organic Structures

A molecule with the structure of "Benzonitrile, 2-amino-5-(bromomethyl)-" would be a prime candidate as a precursor for the synthesis of various heterocyclic compounds. nih.govbohrium.comlongdom.orgfrontiersin.org The amino and nitrile groups are often used in tandem to construct fused ring systems, such as quinazolines and other nitrogen-containing heterocycles. nih.gov The bromomethyl group could be used to append other molecular fragments or to create another ring through intramolecular cyclization.

For instance, the related compound 2-amino-5-bromobenzonitrile (B185297) has been utilized as a building block in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with potential anticancer activity. chemicalbook.com This highlights the potential utility of such aminobenzonitrile scaffolds in medicinal chemistry. The synthesis of complex heterocyclic systems is a cornerstone of drug discovery, and versatile starting materials are highly sought after. bohrium.comfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B3227274 Benzonitrile, 2-amino-5-(bromomethyl)- CAS No. 1260811-98-0

Properties

IUPAC Name

2-amino-5-(bromomethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASHRLOGWLSYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284099
Record name Benzonitrile, 2-amino-5-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260811-98-0
Record name Benzonitrile, 2-amino-5-(bromomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260811-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-amino-5-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Routes and Methodologies for Benzonitrile, 2 Amino 5 Bromomethyl

Strategies for Installing the Bromomethyl Moiety

The introduction of the bromomethyl group is a critical step in the synthesis of Benzonitrile (B105546), 2-amino-5-(bromomethyl)-. This is typically achieved through the bromination of a precursor containing a methyl group at the corresponding position.

Benzylic Bromination Approaches (e.g., using N-Bromosuccinimide)

A common and effective method for converting a benzylic methyl group to a bromomethyl group is through radical substitution. wikipedia.orgchadsprep.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, known as the Wohl-Ziegler reaction. wikipedia.orgmasterorganicchemistry.com This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.orgmasterorganicchemistry.com The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂), which favors the desired radical substitution at the benzylic position over electrophilic addition to the aromatic ring. chadsprep.commasterorganicchemistry.commasterorganicchemistry.com

The starting material for this step would be 2-amino-5-methylbenzonitrile (B1267719). The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to yield the bromomethyl product and another bromine radical, which continues the chain. masterorganicchemistry.comyoutube.com

Reaction Reagents and Conditions Key Features
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Light (hν), Anhydrous CCl₄, RefluxSelective for the benzylic position; avoids electrophilic aromatic substitution. wikipedia.orgchadsprep.com

Directed ortho-Metalation and Electrophilic Bromination

While less direct for installing a bromomethyl group from a methyl group, directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org In a hypothetical pathway, a directing metalation group (DMG) on the aromatic ring could direct a lithium-halogen exchange or deprotonation to the desired position. The resulting aryllithium or arylmagnesium species could then be quenched with an appropriate electrophile. However, for the specific synthesis of 2-amino-5-(bromomethyl)benzonitrile, this strategy is more applicable to the introduction of other substituents rather than the direct formation of the bromomethyl group from a non-methylated precursor.

Approaches to Introducing the Amino and Nitrile Functionalities

The synthesis of the core 2-aminobenzonitrile (B23959) structure with a substituent at the 5-position can be approached in several ways, with the introduction of the amino and nitrile groups being key steps.

Nitration and Reduction Pathways for Amino Group Introduction

A classic strategy for introducing an amino group to an aromatic ring is through nitration followed by reduction. wikipedia.org Starting with a substituted toluene, such as 4-bromotoluene, nitration using a mixture of concentrated nitric acid and sulfuric acid would yield a mixture of nitro isomers. cerritos.edulibretexts.org The directing effects of the substituents would need to be carefully considered to achieve the desired regiochemistry. Following separation, the nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acetic acid.

For instance, starting from 5-bromo-2-nitrotoluene, reduction of the nitro group would yield 2-amino-5-bromotoluene. Subsequent steps would then be required to introduce the nitrile group and convert the bromo substituent to a bromomethyl group.

Reaction Reagents and Conditions Outcome
NitrationHNO₃, H₂SO₄Introduction of a nitro group onto the aromatic ring. cerritos.edulibretexts.org
Reduction of Nitro GroupSnCl₂/HCl, H₂/Pd-C, or Fe/CH₃COOHConversion of the nitro group to an amino group.

Cyano-Group Installation Methodologies

The introduction of the nitrile (cyano) group is another pivotal step. Several methods are available for this transformation. researchgate.netresearchgate.net

One common method is the Sandmeyer reaction, where a primary aromatic amine is converted into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide (CuCN). wikipedia.org For example, starting with a 2,5-disubstituted aniline, diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) followed by treatment with CuCN would yield the corresponding benzonitrile.

Another approach is the cyanation of an aryl halide. While the direct nucleophilic substitution of a halogen on an unactivated aromatic ring with a cyanide salt is difficult, transition-metal-catalyzed cross-coupling reactions, such as the Rosenmund-von Braun reaction, can be employed. This typically involves reacting an aryl bromide or iodide with a cyanide source, like CuCN or Zn(CN)₂, in the presence of a palladium or nickel catalyst.

Furthermore, the cyano group can be introduced from other functional groups. For example, the dehydration of a primary amide (R-CONH₂) can yield a nitrile (R-CN). This could be relevant if a synthetic route proceeds through a 2-amino-5-(bromomethyl)benzamide intermediate.

Method Starting Material Reagents Key Features
Sandmeyer ReactionPrimary Aromatic Amine1. NaNO₂, HCl/H₂SO₄; 2. CuCNVersatile method for converting an amino group to a nitrile. wikipedia.org
Rosenmund-von Braun ReactionAryl HalideCuCN, heatClassic method for cyanation of aryl halides.
Dehydration of AmidePrimary AmideDehydrating agent (e.g., P₂O₅, SOCl₂)Converts a carboxamide to a nitrile. chemicalbook.com

Convergent and Divergent Synthesis Strategies

The synthesis of a polysubstituted benzene (B151609) like Benzonitrile, 2-amino-5-(bromomethyl)- can be approached through either a convergent or a divergent strategy. rsc.orgnih.gov

A divergent strategy would start with a simple, readily available substituted benzene, such as p-toluidine (B81030) (4-methylaniline). From this starting material, a series of sequential reactions would be carried out to introduce the remaining functional groups. For example, one could first introduce the nitrile group, followed by bromination of the methyl group. The order of these steps is crucial to manage the directing effects of the existing substituents and to avoid unwanted side reactions. Protecting groups may be necessary, for instance, to protect the amino group during certain reaction conditions. ncert.nic.in

A convergent strategy , on the other hand, would involve the synthesis of two or more complex fragments that are then joined together in the final stages of the synthesis. For the target molecule, this might involve synthesizing a 2-amino-5-methylbenzonitrile fragment and a separate source for the bromomethyl group, though a linear, divergent approach is more common for this type of substitution pattern.

A plausible divergent route could start from 2-amino-5-methylbenzonitrile, which can be synthesized from 4-methylaniline. The final step would then be the selective benzylic bromination of the methyl group using NBS.

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles to the synthesis of Benzonitrile, 2-amino-5-(bromomethyl)-, specifically in the benzylic bromination step, aims to reduce environmental impact and improve safety and efficiency. Traditional methods, like the classical Wohl-Ziegler bromination, often use hazardous materials, making greener alternatives highly desirable. researchgate.net

Substitution of Hazardous Solvents A primary focus of greening this synthesis is the replacement of hazardous solvents. Carbon tetrachloride (CCl₄), traditionally used in Wohl-Ziegler reactions, is a toxic, carcinogenic, and ozone-depleting substance. researchgate.netacs.org Research has identified several more benign alternatives.

Acetonitrile: This solvent is a safer alternative to chlorinated solvents and has been used successfully for benzylic brominations, providing good yields and reproducibility. acs.orgbohrium.comresearchgate.netresearchgate.net

Water and Ionic Liquids: These have been explored as environmentally friendly media for radical brominations. researchgate.netresearchgate.net

Esters and Carbonates: Solvents like methyl acetate, ethyl acetate, and diethyl carbonate are considered more environmentally friendly choices. claremont.edu

Solvent-Free Conditions: Conducting the reaction without any solvent represents a significant green improvement, reducing waste and simplifying purification. researchgate.netresearchgate.netresearchgate.net

Interactive Data Table: Comparison of Solvents for Benzylic Bromination

Solvent Classification Key Issues Green Alternative? References
Carbon Tetrachloride (CCl₄) Traditional Toxic, Carcinogenic, Ozone-depleting No researchgate.netmasterorganicchemistry.comacs.org
Acetonitrile Green Alternative Less toxic than CCl₄ Yes acs.orgbohrium.comresearchgate.net
Water Green Alternative Environmentally benign Yes researchgate.nethrpub.org
Ionic Liquids Green Alternative Low volatility, but toxicity can vary Yes researchgate.netresearchgate.net
Solvent-Free Green Alternative Eliminates solvent waste Yes researchgate.netresearchgate.netresearchgate.net

Alternative Reagents and Energy Sources The choice of brominating agent and reaction initiator also has significant green implications.

Brominating Agents: While N-Bromosuccinimide (NBS) is a common reagent that avoids handling hazardous molecular bromine (Br₂), it suffers from poor atom economy as only one bromine atom is utilized per molecule. wordpress.com Alternatives like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been used in conjunction with catalysts like ZrCl₄ to improve selectivity. scientificupdate.com A greener approach involves the in situ generation of bromine, for example, from the oxidation of hydrogen bromide with hydrogen peroxide or through electrochemical methods, which minimizes waste. researchgate.net

Energy Sources: Conventional radical initiators like Azobisisobutyronitrile (AIBN) are often replaced with photochemical activation. researchgate.net Using visible light from sources like household lamps or LEDs provides the energy to initiate the radical cascade, offering a safer, faster, and cheaper alternative that avoids chemical initiator waste. acs.orgbohrium.comclaremont.edursc.org

Catalysis: The use of catalysts can make the reaction more efficient and selective. For instance, iron(II) bromide has been shown to catalyze the site-selective bromination of benzylic C-H bonds, requiring only a small molar percentage of the catalyst. acs.org

Process Intensification with Flow Chemistry Continuous flow chemistry offers a substantial improvement over traditional batch processing for benzylic brominations. scientificupdate.com

Enhanced Safety and Efficiency: Photochemical reactions in continuous flow reactors benefit from uniform irradiation due to the short path length, leading to better control and higher efficiency. rsc.org

Reduced Waste: Flow systems can be designed for high efficiency, significantly lowering the Process Mass Intensity (PMI), a key metric that measures the ratio of raw material weight to the final product weight. rsc.orgrsc.org For example, systems using in situ generated bromine with HBr recycling have demonstrated dramatically reduced PMI values. rsc.org

High Throughput: These intensified processes can achieve complete conversion with very short residence times, sometimes as low as 15 seconds, making the synthesis highly scalable and productive. rsc.orgrsc.org

Interactive Data Table: Green Approaches to Benzylic Bromination

Approach Method/Reagent Green Advantage References
Energy Source Photochemical (Visible Light/LEDs) Replaces chemical initiators (e.g., AIBN), safer, cheaper, faster. acs.orgbohrium.comclaremont.edursc.org
Catalysis Iron(II) bromide (FeBr₂) High selectivity, low catalyst loading, avoids extrinsic ligands. acs.org
Bromine Source In situ generation (e.g., NaBrO₃/HBr) Avoids handling Br₂, improves safety, allows for HBr recycling. scientificupdate.comrsc.orgrsc.org
Process Design Continuous Flow Reactor Enhanced safety, high throughput, reduced waste (low PMI). scientificupdate.comrsc.orgrsc.org

By integrating these green chemistry principles—using safer solvents like acetonitrile, employing photochemical initiation, and leveraging the efficiency of continuous flow processes—the synthesis of Benzonitrile, 2-amino-5-(bromomethyl)- can be designed to be more sustainable, safer, and economically viable.

Chemical Reactivity and Transformation Pathways of Benzonitrile, 2 Amino 5 Bromomethyl

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group (-CH₂Br) is a primary benzylic halide, rendering its carbon atom highly susceptible to nucleophilic attack. The bromide ion is an excellent leaving group, facilitating substitution reactions via an SN2 mechanism.

Formation of Alkylated Products

The electrophilic nature of the benzylic carbon in "Benzonitrile, 2-amino-5-(bromomethyl)-" allows for its reaction with a wide array of nucleophiles to form various alkylated products. These reactions typically involve the displacement of the bromide ion by the nucleophile.

Common nucleophiles that can react with the bromomethyl group include:

Oxygen nucleophiles: Alcohols and phenols react to form ethers.

Nitrogen nucleophiles: Amines (primary, secondary, and heterocyclic) react to form substituted benzylamines. researchgate.net For instance, the related compound 2-(Bromomethyl)benzonitrile (B57715) reacts with 2H-tetrazole in the presence of potassium hydroxide (B78521) to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. sigmaaldrich.com

Sulfur nucleophiles: Thiols and thiophenols react to yield thioethers.

Carbon nucleophiles: Cyanide ions or enolates can be used to form new carbon-carbon bonds.

Other nucleophiles: Azides can be used to introduce the azido (B1232118) group, which can be further transformed.

The general scheme for this transformation is the reaction of the benzylboronic ester with various electrophiles, including alkyl bromides. nih.gov The reactivity can be influenced by the solvent and the nature of the nucleophile. For example, nucleophilic fluorine substitution on α-carbonyl benzyl (B1604629) bromides has been achieved using reagents like Et₃N·3HF. researchgate.net

Table 1: Examples of Nucleophilic Substitution at the Bromomethyl Group

NucleophileReagent ExampleProduct Type
AminePyrrolidineSubstituted Benzylamine
AlkoxideSodium MethoxideBenzyl Ether
ThiolateSodium ThiophenolateBenzyl Thioether
CyanidePotassium CyanideSubstituted Phenylacetonitrile

Intramolecular Cyclization Induced by the Bromomethyl Group

The presence of both a nucleophilic amino group and an electrophilic bromomethyl group within the same molecule creates the potential for intramolecular cyclization. This reaction pathway is a powerful method for constructing heterocyclic ring systems. Depending on the reaction conditions, the amino group can attack the bromomethyl carbon, leading to the formation of a six-membered ring.

This type of domino alkylation-cyclization is a known strategy for synthesizing heterocyclic compounds. organic-chemistry.org Specifically, this can lead to the formation of 3,4-dihydroquinazoline derivatives. Such intramolecular cyclizations are fundamental in the synthesis of various nitrogen-containing heterocycles. rsc.orgrsc.org The synthesis of quinazolines and their derivatives often relies on the cyclization of appropriately substituted aminobenzonitriles. organic-chemistry.orgmdpi.com

Reactions Involving the Amino Group

The primary aromatic amino group (-NH₂) is a key functional group that imparts nucleophilic character and allows for a variety of chemical transformations.

Acylation and Amidation Reactions

The amino group of "Benzonitrile, 2-amino-5-(bromomethyl)-" can readily undergo acylation with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of an N-acyl or amide derivative. For example, reaction with acetyl chloride would yield Benzonitrile (B105546), 2-(acetylamino)-5-(bromomethyl)-. This transformation is useful for protecting the amino group or for introducing new functionalities into the molecule. The acylation of amino groups is a well-established reaction in organic synthesis. rsc.orgrsc.org

Table 2: Acylation of the Amino Group

Acylating AgentProduct
Acetyl ChlorideBenzonitrile, 2-(acetylamino)-5-(bromomethyl)-
Benzoyl ChlorideBenzonitrile, 2-(benzoylamino)-5-(bromomethyl)-
Acetic Anhydride (B1165640)Benzonitrile, 2-(acetylamino)-5-(bromomethyl)-

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgmasterorganicchemistry.com

The resulting diazonium salt is a highly valuable synthetic intermediate because the dinitrogen moiety is an excellent leaving group (N₂ gas). This allows for its replacement by a wide range of nucleophiles in what are known as Sandmeyer or related reactions. masterorganicchemistry.com These transformations provide a powerful route to introduce a variety of substituents onto the aromatic ring that are otherwise difficult to install directly. researchgate.net

Possible transformations of the diazonium salt include:

Sandmeyer Reactions: Replacement by -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, CuCN). masterorganicchemistry.com

Schiemann Reaction: Replacement by -F using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement by halides using copper powder.

Replacement by -I: Using potassium iodide (KI).

Replacement by -OH: By heating the diazonium salt in an aqueous acidic solution.

Condensation Reactions

The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. For instance, the reaction of 2-aminobenzonitrile (B23959) with 5-bromo-2-hydroxybenzaldehyde results in the formation of a Schiff base. nih.gov

These imine intermediates can be valuable in their own right or can undergo further intramolecular reactions. The condensation of 2-aminobenzonitriles with various partners is a cornerstone for building fused heterocyclic systems, particularly quinazolines and their derivatives. mdpi.comopenmedicinalchemistryjournal.comnih.gov For example, 2-aminobenzonitriles react with ynones in the presence of a base to afford substituted 4-aminoquinolines through a sequential aza-Michael addition and intramolecular annulation. cardiff.ac.uk

Transformations of the Nitrile Functionality

The nitrile group is a valuable functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis to Carboxylic Acids

The nitrile group of benzonitrile derivatives can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. core.ac.uklibretexts.org This transformation proceeds through an amide intermediate. libretexts.org For Benzonitrile, 2-amino-5-(bromomethyl)- , this reaction would yield 2-amino-5-(bromomethyl)benzoic acid .

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid. core.ac.uk The nitrogen of the nitrile is protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water. youtube.com Subsequent proton transfer and tautomerization lead to the formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

In basic hydrolysis, the nitrile is heated with an aqueous solution of a base such as sodium hydroxide. libretexts.org The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. youtube.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. libretexts.org Continued hydrolysis of the amide under basic conditions yields the salt of the carboxylic acid and ammonia. core.ac.uklibretexts.org Acidification of the reaction mixture is then necessary to obtain the free carboxylic acid. libretexts.org

Table 1: General Conditions for Nitrile Hydrolysis

Condition Reagents Intermediate Final Product
Acidic Dilute HCl or H2SO4, Heat Amide Carboxylic Acid

Reduction to Amines

The nitrile group can be reduced to a primary amine, a transformation of significant importance in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.orgorganicchemistrytutor.com In the case of Benzonitrile, 2-amino-5-(bromomethyl)- , this reduction would produce 2-amino-5-(bromomethyl)benzylamine .

Common reagents for this reduction include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. wikipedia.orglibretexts.org The reaction with LiAlH4 is typically carried out in an ether solvent, followed by an acidic workup. libretexts.org Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org The reaction conditions, including temperature and pressure, can be varied depending on the specific catalyst used. libretexts.org Other reducing agents like borane-tetrahydrofuran (B86392) complex (BH3-THF) have also been employed for the reduction of nitriles to amines. organic-chemistry.org

It is important to consider the chemoselectivity of the reduction, especially in the presence of other reducible functional groups. For instance, some reducing agents might also affect the bromomethyl group.

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

Reagent Typical Conditions
Lithium Aluminum Hydride (LiAlH4) Diethyl ether or THF, followed by aqueous/acidic workup
Catalytic Hydrogenation (H2) Raney Nickel, Palladium (Pd), or Platinum (Pt) catalyst; elevated temperature and pressure

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile functionality can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. youtube.com The reaction of Benzonitrile, 2-amino-5-(bromomethyl)- with an azide (B81097) source, such as sodium azide, would lead to the formation of 5-(2-amino-5-(bromomethyl)phenyl)-1H-tetrazole .

This transformation is typically carried out by heating the nitrile with sodium azide in a solvent like dimethylformamide (DMF). nih.gov The reaction can be catalyzed by various Lewis acids or Brønsted acids. The mechanism involves the activation of the nitrile by the catalyst, followed by the nucleophilic attack of the azide ion. mdpi.com

Synergistic Reactivity of Multiple Functional Groups

The proximate arrangement of the amino and nitrile groups in Benzonitrile, 2-amino-5-(bromomethyl)- allows for synergistic reactivity, leading to the formation of fused heterocyclic systems. A prominent example is the synthesis of quinazolines and their derivatives. wikipedia.orgmanac-inc.co.jpnih.gov

The reaction of 2-aminobenzonitriles with various electrophiles can initiate a cascade of reactions involving both the amino and nitrile functionalities. For instance, the reaction with aldehydes or alcohols can lead to the formation of quinazolinone scaffolds, often facilitated by transition metal catalysts like ruthenium. nih.gov These tandem reactions highlight the cooperative nature of the functional groups, where an initial intermolecular reaction is followed by an intramolecular cyclization involving the nitrile group.

The bromomethyl group adds another layer of reactivity. While not directly involved in the initial cyclization to form the quinazoline (B50416) core, it serves as a reactive handle for further functionalization of the resulting heterocyclic product. For example, the bromine atom can be displaced by various nucleophiles to introduce a wide range of substituents.

Metal-Catalyzed Coupling Reactions Involving Aromatic Halides

While the primary halogen in Benzonitrile, 2-amino-5-(bromomethyl)- is on the methyl substituent, the principles of metal-catalyzed coupling reactions are highly relevant to its synthetic transformations. Had the parent molecule been a bromo-substituted benzonitrile, it would be a prime candidate for a variety of powerful cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are cornerstone methods for the formation of carbon-carbon and carbon-heteroatom bonds. core.ac.uk

In the context of Benzonitrile, 2-amino-5-(bromomethyl)- , the bromomethyl group itself can participate in coupling reactions. For example, it can undergo coupling with organometallic reagents. More commonly, the amino group can be acylated or arylated, and the resulting derivatives can undergo intramolecular cyclization.

Furthermore, the synthesis of substituted quinazolines from 2-aminobenzonitriles often employs transition metal catalysts. manac-inc.co.jp Copper-catalyzed reactions, for example, have been utilized in the synthesis of substituted 2-amino (or 2-alkoxy) benzimidazoles from 2-iodoaniline, showcasing the utility of metal catalysis in building complex heterocycles from related precursors. benthamscience.com The development of metal-catalyzed reactions involving organic nitriles and boronic acids has also opened up new avenues for accessing diverse chemical structures. libretexts.org

Derivatization and Advanced Functionalization of Benzonitrile, 2 Amino 5 Bromomethyl

Preparation of Amine Derivatives and Analogues

The primary amino group in Benzonitrile (B105546), 2-amino-5-(bromomethyl)- is a key site for functionalization, readily undergoing reactions typical of aromatic amines, such as acylation and alkylation. researchgate.net

Acylation reactions can be employed to introduce a variety of acyl groups, thereby modifying the electronic and steric properties of the molecule. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding acetamide (B32628) derivative. google.com This transformation is often straightforward and can be carried out under mild conditions.

Table 1: Representative Acylation Reactions of Aromatic Amines

Acylating Agent Product Type
Acetic Anhydride Acetamide
Benzoyl Chloride Benzamide
Acid Anhydrides Carboxamide

Alkylation of the amino group can also be achieved, though care must be taken to control the degree of alkylation. Primary aromatic amines can be mono- or di-alkylated depending on the reaction conditions and the nature of the alkylating agent. libretexts.org

Synthesis of Heterocyclic Compounds Incorporating the Benzonitrile Framework

The unique arrangement of the amino and nitrile groups in Benzonitrile, 2-amino-5-(bromomethyl)- makes it an excellent precursor for the synthesis of various heterocyclic compounds, most notably quinazolines and their derivatives. libretexts.orgnih.govunizin.org

One common strategy involves the reaction of the 2-aminobenzonitrile (B23959) core with aldehydes or their equivalents. For example, a palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids can produce diverse quinazoline (B50416) structures in good yields. nih.gov Another approach utilizes a copper-catalyzed tandem oxidative synthesis from 2-aminobenzonitriles and benzyl (B1604629) alcohols to form substituted quinazolinones. pressbooks.pub Ruthenium(II) complexes have also been shown to catalyze the tandem synthesis of quinazolinones from 2-aminobenzonitriles using an alcohol-water system. organicchemistrytutor.com

The bromomethyl group provides an additional handle for cyclization. For instance, 2-(bromomethyl)benzonitrile (B57715) is known to react with 2H-tetrazole in the presence of a base to yield a tetrazolyl-substituted benzonitrile. d-nb.infomdpi.comresearchgate.net This type of reaction highlights the potential for the bromomethyl group to participate in intramolecular or intermolecular cyclizations to form a variety of heterocyclic rings.

A plausible synthetic route to quinazolines from Benzonitrile, 2-amino-5-(bromomethyl)- could involve an initial reaction at the amino and nitrile groups, followed by further functionalization or cyclization involving the bromomethyl substituent. For example, a [4+2] annulation reaction between a 2-aminobenzonitrile derivative and an N-benzyl cyanamide (B42294) can yield 2-amino-4-iminoquinazolines. libretexts.orgacs.org

Table 2: Selected Methods for Quinazoline Synthesis from 2-Aminobenzonitriles

Reagents Catalyst/Mediator Product Type
N-Benzyl Cyanamides Hydrochloric Acid 2-Amino-4-iminoquinazolines
Benzyl Alcohols Copper Catalyst Substituted Quinazolinones
Aliphatic Alcohols Ruthenium(II) Complex Quinazolinones
Aldehydes, Arylboronic Acids Palladium Catalyst 4-Arylquinazolines

Formation of Polymeric Materials Precursors and Monomers

The bifunctional nature of Benzonitrile, 2-amino-5-(bromomethyl)-, with its reactive amino and bromomethyl groups, makes it a potential monomer for the synthesis of various polymeric materials. The polymerization can proceed through different mechanisms, such as polycondensation.

The presence of a benzyl halide functionality is known to be suitable for polymerization. For instance, benzyl chloride can undergo polycondensation in the presence of a catalyst to form polybenzyls. researchgate.netalfa-chemistry.com Similarly, the spontaneous polymerization of 4-(benzylamino)styrene salts, formed from the reaction of 4-aminostyrene with benzyl halides, has been reported to yield poly[4-(benzylamino)styrene] salts. acs.org

Given these precedents, Benzonitrile, 2-amino-5-(bromomethyl)- could potentially undergo self-polycondensation, where the amino group of one molecule reacts with the bromomethyl group of another, leading to the formation of a polyamine structure with pendant benzonitrile units. The reaction would likely proceed via nucleophilic substitution, with the amino group acting as the nucleophile and the bromomethyl group as the electrophile.

Furthermore, the nitrile group can be a site for post-polymerization modification, or it can participate in the polymerization process itself under certain conditions. For example, multicomponent polymerization of dialdehydes, diamines, and trimethylsilyl (B98337) cyanide can lead to the formation of poly(α-aminonitrile)s. researchgate.net

Regioselective Functionalization Studies

Further functionalization of the aromatic ring of Benzonitrile, 2-amino-5-(bromomethyl)- is governed by the directing effects of the existing substituents: the amino group (-NH2), the bromomethyl group (-CH2Br), and the cyano group (-CN).

The amino group is a strong activating group and an ortho-, para-director. nih.govpressbooks.puborganicchemistrytutor.com The bromomethyl group is generally considered to be a weakly deactivating group but can also direct to ortho- and para-positions due to hyperconjugation. The cyano group, on the other hand, is a deactivating group and a meta-director. nih.gov

Given the positions of the existing substituents, the directing effects can be summarized as follows:

Amino group (at C2): Directs incoming electrophiles to the C4 and C6 positions.

Bromomethyl group (at C5): Directs incoming electrophiles to the C1 (already substituted), C3, and C5 (already substituted) positions.

Cyano group (at C1): Directs incoming electrophiles to the C3 and C5 positions.

Considering the combined influence of these groups, the most likely positions for electrophilic aromatic substitution, such as nitration or halogenation, would be the C4 and C6 positions, which are activated by the powerful amino group. unizin.orgmdpi.comnih.govyoutube.com The C3 position is meta to the cyano group and ortho to the amino group, making its reactivity a point of interest for more detailed studies. Computational methods, such as Density Functional Theory (DFT), could provide more precise predictions of the regioselectivity for various electrophilic substitution reactions.

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Position Influence of -NH2 (C2) Influence of -CH2Br (C5) Influence of -CN (C1) Overall Predicted Reactivity
C3 - ortho-directing meta-directing Moderately Favorable
C4 para-directing (Activating) - - Highly Favorable
C6 ortho-directing (Activating) - - Favorable

Applications of Benzonitrile, 2 Amino 5 Bromomethyl As a Versatile Synthetic Intermediate

Building Block for Complex Organic Scaffolds and Frameworks

The distinct reactivity of the functional groups in Benzonitrile (B105546), 2-amino-5-(bromomethyl)- allows for its use in the construction of diverse and complex organic scaffolds. The amino group can readily undergo diazotization, followed by coupling reactions to form azo compounds, which are important chromophores in dyes. Furthermore, the amino and nitrile groups can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

The bromomethyl group provides a reactive site for nucleophilic substitution, enabling the attachment of this benzonitrile derivative to other molecules. This functionality is particularly useful in the synthesis of resin-bound unnatural amino acids. For instance, the related compound 2-(Bromomethyl)benzonitrile (B57715) has been utilized in distributed drug discovery for the synthesis of a library of alkylating agents for resin-bound intermediates. This approach allows for the high-throughput synthesis of diverse compound libraries for screening purposes.

The strategic combination of these reactive sites allows for the sequential or one-pot synthesis of polysubstituted aromatic and heterocyclic compounds. For example, a similar compound, 2-aminobenzonitrile (B23959), is used in the base-promoted synthesis of polysubstituted 4-aminoquinolines. This type of reaction highlights the potential of amino-substituted benzonitriles to serve as precursors to complex fused ring systems.

Role in the Development of Advanced Chemical Materials

While specific applications of Benzonitrile, 2-amino-5-(bromomethyl)- in advanced chemical materials are not extensively documented in publicly available literature, the functionalities present in the molecule suggest its potential utility in materials science. The aromatic nitrile group can enhance thermal stability and polarity in polymers. The amino group can act as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides and polyimides.

The bromomethyl group can be used to graft the molecule onto polymer backbones, modifying the surface properties of materials or creating functional coatings. The incorporation of such functional molecules can impart specific properties to materials, such as improved adhesion, flame retardancy, or altered optical and electronic characteristics. The development of novel materials with tailored properties is an active area of research, and versatile building blocks like Benzonitrile, 2-amino-5-(bromomethyl)- are valuable tools for materials scientists.

Intermediacy in the Synthesis of Specialized Chemical Compounds

Benzonitrile, 2-amino-5-(bromomethyl)- is a key intermediate in the synthesis of a wide range of specialized chemical compounds. Its derivatives are found in various classes of organic molecules with diverse applications.

Table 1: Examples of Specialized Compounds Derived from Substituted Benzonitriles

Precursor Reaction Type Product Class Potential Application
2-Aminobenzonitrile Aza-Michael addition/intramolecular annulation Polysubstituted 4-aminoquinolines Pharmaceuticals
2-(Bromomethyl)benzonitrile Reaction with 2H-tetrazole Tetrazolyl-methyl-benzonitrile derivatives Medicinal Chemistry

As illustrated in Table 1, the structural motifs present in Benzonitrile, 2-amino-5-(bromomethyl)- are found in precursors to various specialized chemicals. For example, 2-amino-5-bromobenzonitrile (B185297) is a precursor for 2-amino-5-cyanobenzoic acid derivatives, which are intermediates in the synthesis of insecticidal compounds. The conversion of the bromo group to a cyano group is a common transformation in organic synthesis, highlighting the utility of bromo-substituted benzonitriles.

Furthermore, the general class of aminobenzonitriles is crucial in the synthesis of disperse dyes, which are used for coloring synthetic fibers like polyester. The amino group is diazotized and coupled with other aromatic compounds to generate the chromophoric azo linkage. While the specific use of Benzonitrile, 2-amino-5-(bromomethyl)- in this context is not explicitly detailed, its structure is well-suited for such applications.

Advanced Spectroscopic and Structural Characterization of Benzonitrile, 2 Amino 5 Bromomethyl and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Expected Vibrational Frequencies:

The key functional groups in "Benzonitrile, 2-amino-5-(bromomethyl)-" are the amino group (-NH₂), the nitrile group (-C≡N), the bromomethyl group (-CH₂Br), and the substituted benzene (B151609) ring.

Amino (-NH₂) Group Vibrations: The -NH₂ group is expected to exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. Bending vibrations of the N-H bond typically appear around 1600-1650 cm⁻¹.

Nitrile (-C≡N) Group Vibration: The nitrile group has a characteristic and strong stretching vibration that appears in the range of 2220-2260 cm⁻¹. The conjugation of the nitrile group with the aromatic ring can slightly lower this frequency. researchgate.net

Aromatic Ring (C-H, C=C) Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. ijtsrd.com The C=C stretching vibrations within the benzene ring usually result in a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 700-900 cm⁻¹ range.

Bromomethyl (-CH₂Br) Group Vibrations: The aliphatic C-H stretching vibrations of the methyl group will appear in the 2850-2970 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-700 cm⁻¹ range. The CH₂ bending (scissoring) vibration is anticipated around 1440-1480 cm⁻¹.

C-N and C-Br Stretching Vibrations: The stretching vibration of the C-N bond connecting the amino group to the aromatic ring is expected in the 1250-1350 cm⁻¹ region.

Interactive Data Table of Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Amino (-NH₂)Asymmetric Stretch3400 - 3500Medium-Strong
Amino (-NH₂)Symmetric Stretch3300 - 3400Medium-Strong
Amino (-NH₂)Bending1600 - 1650Medium-Strong
Nitrile (-C≡N)Stretching2220 - 2260Strong
Aromatic C-HStretching3000 - 3100Medium-Weak
Aromatic C=CStretching1400 - 1600Medium-Strong
Bromomethyl (-CH₂Br)C-H Stretch2850 - 2970Medium
Bromomethyl (-CH₂Br)CH₂ Bend1440 - 1480Medium
C-BrStretching600 - 700Medium-Strong
C-NStretching1250 - 1350Medium

Note: This table is based on typical frequency ranges for the specified functional groups and data from analogous compounds.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of "Benzonitrile, 2-amino-5-(bromomethyl)-" and its derivatives. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be established.

In the ¹H NMR spectrum of "Benzonitrile, 2-amino-5-(bromomethyl)-", distinct signals are expected for the aromatic protons, the amino protons, and the bromomethyl protons.

Aromatic Protons: The benzene ring has three protons. Due to the substitution pattern, they are in different chemical environments and will likely appear as a set of multiplets in the aromatic region, typically between 6.5 and 8.0 ppm. libretexts.org The exact chemical shifts and coupling constants will depend on the electronic effects of the amino, nitrile, and bromomethyl substituents.

Amino Protons: The two protons of the amino group (-NH₂) are expected to give a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is often found in the range of 4.0-5.0 ppm.

Bromomethyl Protons: The two protons of the bromomethyl group (-CH₂Br) are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift of benzylic protons is typically in the range of 2.0-3.0 ppm, but the presence of the electronegative bromine atom will shift this signal further downfield, likely to around 4.5 ppm. For instance, the benzylic protons in p-bromotoluene appear at 2.28 ppm, while in various bis(bromomethyl)benzenes, the -CH₂Br protons resonate around 4.4-4.7 ppm. libretexts.orgrsc.org

Interactive Data Table of Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H6.5 - 8.0Multiplet3H
Amino (-NH₂)4.0 - 5.0Broad Singlet2H
Bromomethyl (-CH₂Br)~4.5Singlet2H

Note: These are predicted values based on known substituent effects and data from similar compounds.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region of the spectrum, typically between 110 and 150 ppm. libretexts.org The carbons directly attached to the substituents (C-NH₂, C-CN, C-CH₂Br, and the carbon at the junction of these) will have their chemical shifts significantly influenced by these groups.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to have a chemical shift in the range of 115-125 ppm.

Bromomethyl Carbon: The carbon of the bromomethyl group (-CH₂Br) is anticipated to appear in the aliphatic region of the spectrum. The presence of the bromine atom will cause a downfield shift compared to a methyl group. For example, the bromomethyl carbon in o-bis(bromomethyl)benzene is observed at 30.1 ppm. rsc.org

Interactive Data Table of Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic Carbons110 - 150
Nitrile Carbon (-C≡N)115 - 125
Bromomethyl Carbon (-CH₂Br)~30 - 35

Note: These are predicted values based on known substituent effects and data from similar compounds.

For more complex derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) can establish H-H couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques are invaluable for confirming the substitution pattern on the aromatic ring and for elucidating the structure of reaction products.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the molecular formula of "Benzonitrile, 2-amino-5-(bromomethyl)-" and its derivatives. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition.

The molecular formula of "Benzonitrile, 2-amino-5-(bromomethyl)-" is C₈H₇BrN₂. The theoretical exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of each element. missouri.edu

Calculation of Theoretical Exact Mass:

Carbon: 8 x 12.000000 = 96.000000

Hydrogen: 7 x 1.007825 = 7.054775

Bromine: 1 x 78.918338 = 78.918338

Nitrogen: 2 x 14.003074 = 28.006148

Total Exact Mass: 209.979261 u

The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (M+ and M+2).

Interactive Data Table for HRMS:

PropertyValue
Molecular FormulaC₈H₇BrN₂
Theoretical Exact Mass (Monoisotopic)209.979261 u
Characteristic Isotopic PatternM+, M+2 peaks of ~1:1 ratio

X-ray Crystallography for Solid-State Structure Analysis

As of the current literature, a crystal structure for "Benzonitrile, 2-amino-5-(bromomethyl)-" has not been reported. However, the crystal structures of related 2-aminobenzonitrile (B23959) derivatives have been determined. nih.gov For example, the analysis of a Schiff base derived from 2-aminobenzonitrile revealed details about the planarity of the benzonitrile (B105546) moiety and the intermolecular interactions that stabilize the crystal packing. nih.gov

Based on general principles and data from related structures, "Benzonitrile, 2-amino-5-(bromomethyl)-" is expected to have a largely planar benzonitrile core. The amino and bromomethyl groups will be attached to this plane. The solid-state structure will likely be influenced by intermolecular hydrogen bonding involving the amino group and potentially other weak interactions. A full understanding of its solid-state architecture awaits experimental determination via single-crystal X-ray diffraction.

Theoretical and Computational Investigations of Benzonitrile, 2 Amino 5 Bromomethyl

Electronic Structure and Reactivity Studies (e.g., DFT, HOMO-LUMO Analysis)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can be used to determine the optimized molecular geometry, electron distribution, and orbital energies.

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A small gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For instance, in a study of the related compound 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine its electronic properties. nih.gov The HOMO was found to be delocalized over the entire molecule, indicating a conjugated π-system, while the LUMO was primarily located on the benzonitrile (B105546) portion. nih.gov Similar calculations on Benzonitrile, 2-amino-5-(bromomethyl)- would reveal the influence of the electron-donating amino group and the electron-withdrawing/reactive bromomethyl and cyano groups on the electronic landscape.

From these FMO energies, several global reactivity descriptors can be calculated, as shown in the table below, which provides a template for the kind of data that would be generated for the target compound.

Parameter Formula Description Hypothetical Value (eV)
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbital-6.5
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbital-1.5
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability5.0
Ionization Potential (I)-EHOMOEnergy required to remove an electron6.5
Electron Affinity (A)-ELUMOEnergy released when an electron is added1.5
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution2.5
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates reactivity0.2
Electrophilicity Index (ω)μ2 / (2η)Measures the ability to accept electrons3.2
Chemical Potential (μ)(I + A) / -2Escaping tendency of electrons-4.0

This table presents hypothetical data for Benzonitrile, 2-amino-5-(bromomethyl)- to illustrate the output of DFT calculations. Actual values would require specific computational analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for mapping out the pathways of chemical reactions. For Benzonitrile, 2-amino-5-(bromomethyl)-, a particularly interesting reaction to study would be its nucleophilic substitution at the bromomethyl group, a common reaction for benzyl (B1604629) bromides.

DFT calculations can be used to model the reaction coordinate, which represents the progress of the reaction from reactants to products. By locating the transition state (the highest energy point along the reaction pathway), chemists can calculate the activation energy, which determines the reaction rate.

For example, a computational study on the reactivity of 4,6-dichloro-5-nitrobenzofuroxan with amines used DFT to investigate the nucleophilic substitution pathway. mdpi.com The study confirmed that the reaction proceeds via a specific mechanism and that the calculated HOMO-LUMO gap between the reactants correlated with the experimentally observed reactivity. mdpi.com A similar approach for Benzonitrile, 2-amino-5-(bromomethyl)- reacting with a nucleophile (e.g., an amine or thiol) would involve:

Optimizing the geometries of the reactant molecules.

Locating the transition state structure for the substitution reaction.

This would provide deep insight into the molecule's reactivity, selectivity, and the stability of intermediates.

Spectroscopic Property Prediction and Validation

Computational methods can predict various types of spectra, including infrared (IR), Raman, and UV-Visible spectra. These predictions are vital for interpreting experimental data and confirming the structure of a synthesized compound.

DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. Theoretical studies on related molecules like 2-amino-5-chloro benzonitrile have shown that DFT calculations, after applying a scaling factor, can reproduce experimental vibrational spectra with high accuracy. nih.gov Such an analysis for Benzonitrile, 2-amino-5-(bromomethyl)- would allow for the assignment of specific vibrational modes to the observed spectral bands, such as the C≡N stretch, N-H stretches of the amino group, and C-Br stretch of the bromomethyl group.

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption peaks in a UV-Visible spectrum. materialsciencejournal.org The calculated absorption maxima (λmax) can help understand the electronic structure and chromophores within the molecule. For Benzonitrile, 2-amino-5-(bromomethyl)-, TD-DFT would likely predict π-π* transitions within the aromatic system, modulated by the electronic effects of the substituents.

Spectroscopic Data Computational Method Predicted Information
Infrared (IR) FrequenciesDFT (e.g., B3LYP/6-311G(d,p))Vibrational modes (stretching, bending) for functional groups (C≡N, NH₂, CH₂, C-Br)
Raman ActivitiesDFT (e.g., B3LYP/6-311G(d,p))Complementary vibrational modes to IR
UV-Visible SpectraTD-DFTElectronic transition energies (λmax) and oscillator strengths

Conformation and Conformational Dynamics

The three-dimensional shape of a molecule (its conformation) can significantly impact its properties and reactivity. Benzonitrile, 2-amino-5-(bromomethyl)- has rotational freedom around the C-C bond connecting the bromomethyl group to the benzene (B151609) ring and potentially pyramidal inversion at the amino group.

Computational methods can explore the potential energy surface of the molecule by systematically rotating these bonds. This allows for the identification of the most stable conformation (the global minimum) and other low-energy conformers. For example, DFT calculations on 4,6-dichloro-5-nitrobenzofuroxan identified four degenerate minima based on the torsional angle of the nitro group. mdpi.com

For Benzonitrile, 2-amino-5-(bromomethyl)-, a conformational analysis would reveal the preferred orientation of the -CH₂Br group relative to the plane of the benzene ring. This is important because the orientation can affect the molecule's ability to interact with other molecules or surfaces, and can influence the stereochemical outcome of its reactions. The analysis would also determine the energy barriers to rotation, providing information on the molecule's flexibility at different temperatures.

Future Perspectives and Emerging Research Avenues for Benzonitrile, 2 Amino 5 Bromomethyl

Development of Novel Catalytic Transformations

The structure of Benzonitrile (B105546), 2-amino-5-(bromomethyl)- is well-suited for a variety of novel catalytic transformations. The primary amino group, ortho to the nitrile, can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the selective functionalization of the benzene (B151609) ring. This approach could forge new carbon-carbon or carbon-heteroatom bonds at the C-3 or C-6 positions, providing a streamlined route to highly substituted benzonitrile derivatives.

Furthermore, while the bromomethyl group is typically involved in stoichiometric substitutions, it can be used to tether the entire molecular scaffold to a substrate that subsequently participates in catalytic cycles. For instance, the compound could be anchored to a polymer support or a larger molecule, with the nitrile or a newly introduced functional group then undergoing catalytic modification. Research into palladium-catalyzed reactions on similar scaffolds, such as those involving substituted aminobenzonitriles, highlights the potential for developing cross-coupling strategies. chemicalbook.comnih.gov

Exploration of Sustainable Synthetic Pathways

Future research is expected to focus on developing environmentally benign methods for synthesizing Benzonitrile, 2-amino-5-(bromomethyl)- and its derivatives. Traditional syntheses of related aminobenzonitriles often rely on multi-step routes that may involve harsh reagents like phosphorus pentoxide for dehydration or pyrophoric reducing agents like lithium aluminum hydride. chemicalbook.comorgsyn.org

Emerging research avenues will likely explore greener alternatives. This could include:

Catalytic Dehydration: Investigating novel catalytic systems to replace stoichiometric dehydrating agents for the conversion of a corresponding amide to the nitrile.

Enzymatic Processes: Employing enzymes for the selective synthesis or modification of the molecule, operating in aqueous media under mild conditions.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability while minimizing solvent waste. The synthesis of related aromatic nitriles has been shown to be important for producing pharmacologically relevant compounds, underscoring the need for efficient and sustainable production methods. chemicalbook.com

Expansion into Materials Science and Supramolecular Chemistry

The distinct functional groups of Benzonitrile, 2-amino-5-(bromomethyl)- make it an attractive building block for advanced materials and supramolecular assemblies.

Polymer Science: The compound's bifunctional nature, with a nucleophilic amine and an electrophilic benzyl (B1604629) bromide, allows it to act as an A-B type monomer. Polycondensation reactions could lead to novel polymers with repeating aminobenzonitrile units, potentially exhibiting unique thermal, optical, or electronic properties.

Supramolecular Assembly: The amino group is a hydrogen bond donor, while the nitrile and the aromatic ring can act as acceptors. This facilitates the formation of ordered, non-covalent structures like liquid crystals or gels. The ability to pre-program molecular recognition through these interactions is a cornerstone of supramolecular chemistry.

Functional Materials: By reacting the bromomethyl group with appropriate linkers, the scaffold can be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitrile and amino groups within the framework's pores could then serve as active sites for gas sorption, catalysis, or chemical sensing.

Advanced Methodologies for Derivatization and Scaffold Construction

The true potential of Benzonitrile, 2-amino-5-(bromomethyl)- likely lies in its use as a versatile scaffold for constructing complex molecular architectures, particularly for pharmaceutical and agrochemical research. The three functional groups offer orthogonal reactivity, allowing for sequential and controlled modifications.

The highly reactive bromomethyl group is an excellent electrophilic handle for attaching the scaffold to a wide range of nucleophiles (e.g., alcohols, phenols, thiols, and amines) through simple substitution reactions. Concurrently, the amino group can undergo a host of transformations, including acylation, sulfonylation, and diazotization, or serve as a key component in the synthesis of fused heterocyclic systems like quinazolines. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the molecular diversity that can be generated from this single starting block.

This multi-faceted reactivity makes it an ideal starting point for building combinatorial libraries of novel compounds for biological screening. The development of dual A2A/A2B adenosine (B11128) receptor antagonists from methylbenzonitrile derivatives illustrates how such scaffolds are pivotal in modern drug discovery. nih.gov

Table of Reactive Sites and Potential Transformations

Functional GroupPositionType of ReactivityPotential ReactionsResulting Structure
Amino (-NH₂)C2Nucleophilic, Directing GroupAcylation, Sulfonylation, Alkylation, Diazotization, CondensationAmides, Sulfonamides, Secondary/Tertiary Amines, Diazonium Salts, Imines/Fused Heterocycles
Nitrile (-C≡N)C1Electrophilic (Carbon), Nucleophilic (Nitrogen)Hydrolysis, Reduction, CycloadditionCarboxylic Acids, Amides, Primary Amines, Tetrazoles
Bromomethyl (-CH₂Br)C5ElectrophilicNucleophilic Substitution (with R-OH, R-SH, R-NH₂, etc.)Ethers, Thioethers, Secondary/Tertiary Amines

Q & A

Q. What are the common synthetic routes for preparing 2-amino-5-(bromomethyl)benzonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination of precursor nitriles. For example:

  • Bromination of o-cyanotoluene using bromine or NBS (N-bromosuccinimide) under controlled conditions yields 2-(bromomethyl)benzonitrile derivatives. Reaction temperature (e.g., 0–25°C) and stoichiometry are critical to avoid over-bromination .
  • Purification : Column chromatography (e.g., CH₂Cl₂/hexane 40:60) is effective for isolating brominated products, achieving yields >85% .
  • Amino group introduction : Post-bromination amination via nucleophilic substitution (e.g., using NH₃ in THF) requires anhydrous conditions to prevent hydrolysis of the bromomethyl group .

Q. How can researchers characterize the structure and purity of 2-amino-5-(bromomethyl)benzonitrile using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (CDCl₃, 400 MHz) identifies key signals: aromatic protons (δ 7.5–8.0 ppm), bromomethyl (δ ~4.5 ppm), and amino protons (δ 1.5–2.5 ppm, broad) .
  • IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ (calc. for C₈H₆BrN₂: 225.97) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during functionalization of the bromomethyl group in 2-amino-5-(bromomethyl)benzonitrile?

Methodological Answer:

  • Protecting groups : Temporarily protect the amino group with Boc (tert-butyloxycarbonyl) to prevent undesired nucleophilic attack during bromomethyl substitution .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in SN2 reactions, reducing elimination byproducts .
  • Kinetic control : Lower reaction temperatures (e.g., 0°C) and slow reagent addition minimize dimerization or cross-coupling .

Q. How does the position of the bromomethyl group affect the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric and electronic effects : A bromomethyl group at the 5-position (meta to nitrile) experiences less steric hindrance than ortho-substituted analogs, favoring SN2 mechanisms. Computational studies (DFT) show lower activation energy for meta-substituted derivatives due to reduced aryl ring distortion .
  • Comparative studies : 3-Bromo-4-(bromomethyl)benzonitrile (ortho-substituted) exhibits slower reaction rates in SN1 conditions due to poor carbocation stability, while para-substituted analogs show intermediate reactivity .

Q. What computational methods are used to predict the reactivity and stability of 2-amino-5-(bromomethyl)benzonitrile derivatives?

Methodological Answer:

  • DFT calculations : Gaussian or ORCA software can model transition states and electron density maps. For example, Fukui indices identify electrophilic sites (e.g., bromomethyl carbon) for targeted functionalization .
  • Crystallography : SHELX programs refine X-ray diffraction data to resolve bond angles and torsional strain, explaining stability differences between isomers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for bromomethyl-substituted benzonitriles?

Methodological Answer:

  • Variable factors : Differences in bromination agents (e.g., Br₂ vs. NBS) and solvent purity (e.g., anhydrous CH₂Cl₂ vs. technical grade) significantly impact yields. For example, NBS in CCl₄ achieves 94% yield for 2-Bromo-5-(bromomethyl)benzonitrile, while Br₂ in CH₂Cl₂ yields 87% .
  • Reproducibility : Standardize reaction protocols (e.g., inert atmosphere, moisture-free conditions) and validate purity via HPLC (≥97% by GC) .

Applications in Complex Synthesis

Q. How can 2-amino-5-(bromomethyl)benzonitrile serve as a building block for bioactive molecules?

Methodological Answer:

  • Pharmaceutical intermediates : The bromomethyl group undergoes cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, coupling with 4-methylstyryl boronic acid yields styrene derivatives for anticancer agent synthesis .
  • Peptide mimics : Condensation with homophthalic anhydride forms isoindolinone scaffolds, key in protease inhibitor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzonitrile, 2-amino-5-(bromomethyl)-
Reactant of Route 2
Benzonitrile, 2-amino-5-(bromomethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.